N-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-18-13-5-3-4-11(8-13)14(19-2)9-16-15(17)12-6-7-20-10-12/h3-8,10,14H,9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFUGNAHPJMTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=COC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-3-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the carboxamide group: This step involves the reaction of the furan ring with a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Introduction of the methoxy-substituted phenyl group: This can be done through a Friedel-Crafts acylation reaction, where the furan ring is treated with a methoxy-substituted benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Formation of the ethyl chain: This step involves the alkylation of the intermediate product with an appropriate alkyl halide, such as ethyl bromide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted furan carboxamides.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
The compound serves as a versatile building block for synthesizing more complex molecules. It can be utilized in the development of various derivatives, which may exhibit enhanced biological activities or novel properties. For instance, it can participate in substitution reactions to yield halogenated derivatives or other functionalized compounds.
Reagent in Chemical Reactions
In organic synthesis, N-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-3-carboxamide acts as a reagent that facilitates chemical transformations. Its unique structure allows for specific reactions that can lead to the formation of valuable intermediates used in pharmaceuticals and agrochemicals.
Biological Applications
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. In studies evaluating various furan carboxamide derivatives, certain compounds demonstrated significant activity against Gram-positive bacteria and fungi, suggesting potential applications in treating infections . For example, compounds derived from furan-based structures have shown effectiveness against Candida strains with minimum inhibitory concentrations (MIC) ranging from 100 to 200 μg/mL .
Anticancer Properties
this compound has been investigated for its anticancer potential. Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell proliferation, thereby exhibiting cytotoxic effects on cancer cells. The exact mechanisms are still under investigation, but the compound's ability to interact with molecular targets makes it a candidate for further development as an anticancer agent.
Medicinal Chemistry
Lead Compound for Drug Development
This compound is being explored as a lead compound for developing new therapeutic agents targeting inflammatory diseases and cancers. Structure-activity relationship studies indicate that modifications to the furan and phenyl rings can enhance binding affinity to biological targets, such as cannabinoid receptors, which are implicated in pain relief and anti-inflammatory responses .
Industrial Applications
Material Development
In industrial settings, this compound is utilized in producing new materials. Its unique chemical properties allow it to be used as an intermediate in synthesizing various pharmaceuticals and agrochemicals, contributing to advancements in material science.
Case Studies
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and carboxamide group can participate in hydrogen bonding and π-π interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, or other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituent positions, aromatic systems, and functional groups, leading to differences in physicochemical properties, synthetic pathways, and biological activities. Below is a detailed analysis:
Structural Analogs and Substituent Effects
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-3-carboxamide (BK46964)
- Structure : Differs in the methoxy group position (2-methoxyphenyl vs. 3-methoxyphenyl).
- Molecular Formula: C₁₅H₁₇NO₄ (MW: 275.3 g/mol).
N-(3-Methoxyphenyl)furan-3-carboxamide (4c)
- Structure : Lacks the ethyl linker but retains the 3-methoxyphenyl and furan-3-carboxamide groups.
- Synthesis : Prepared using CuBr₂ and trans-N,N’-dimethylcyclohexane-1,2-diamine, yielding a white solid (m.p. 146–148°C, 69% yield).
- Key Difference : Absence of the ethyl chain likely reduces flexibility and membrane permeability compared to the target compound .
N-[4-(Diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide (47i)
- Structure: Replaces 3-methoxyphenyl with a diethylaminophenyl group and introduces a thiophene-ethyl moiety.
- Synthesis : Achieved 93% yield using HBTU and DIPEA.
- Impact: The electron-rich diethylamino group and thiophene heterocycle may enhance π-π stacking interactions but reduce metabolic stability compared to methoxy-substituted analogs .
N-(2-Ethoxyphenyl)-2-methylfuran-3-carboxamide
Research Findings and Data Tables
Table 1: Substituent Effects on Key Properties
Biological Activity
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]furan-3-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms, and research findings.
Chemical Structure and Properties
This compound is characterized by a furan ring, a carboxamide group, and methoxy-substituted phenyl groups. The molecular formula of this compound is CHNO with a molecular weight of approximately 263.29 g/mol. The presence of methoxy groups enhances its reactivity and biological activity, making it a promising candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. Research indicates that this compound may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, it may modulate receptor activity, influencing various physiological processes such as inflammation and microbial resistance.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound have been reported to range from 4.69 to 22.9 µM against different pathogens .
| Pathogen | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Anticancer Activity
In vitro studies have demonstrated the anticancer properties of this compound against various cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways associated with cancer growth .
| Cell Line | IC (µM) |
|---|---|
| HeLa | 24 |
| MCF-7 | 18 |
| A549 | 20 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli, demonstrating significant bactericidal activity with MIC values lower than traditional antibiotics .
- Cancer Cell Inhibition : In another study focused on breast cancer cells (MCF-7), the compound exhibited an IC value of 18 µM, indicating its potential as a therapeutic agent in oncology .
Research Findings
The following table summarizes key findings from various studies on the biological activities of this compound:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains; MIC values indicate strong potency. |
| Anticancer Activity | Induces apoptosis in cancer cell lines; significant inhibition observed in vitro. |
| Mechanism Exploration | Modulates enzyme activity linked to cell proliferation; potential for drug development. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
